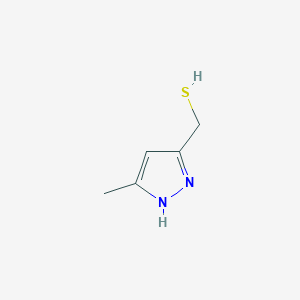![molecular formula C10H17F2N3 B11743391 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine CAS No. 1856095-80-1](/img/structure/B11743391.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further linked to a 3-methylbutylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF₂H or other novel difluorocarbene reagents.
Attachment of the 3-methylbutylamine moiety: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with 3-methylbutylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact. For example, catalytic esterification using nanoscale titanium dioxide can be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure is known to interact with various proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core and have shown significant antifungal activity.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds also contain difluoromethyl groups and are used as fungicides.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylbutylamine moiety differentiates it from other similar compounds, potentially offering unique interactions and applications .
Propriétés
Numéro CAS |
1856095-80-1 |
|---|---|
Formule moléculaire |
C10H17F2N3 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12/h4,6,8,10,13H,3,5,7H2,1-2H3 |
Clé InChI |
OAGGJSPRYUVYLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCC1=CC=NN1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
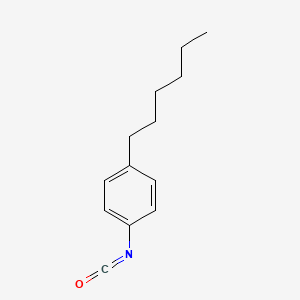

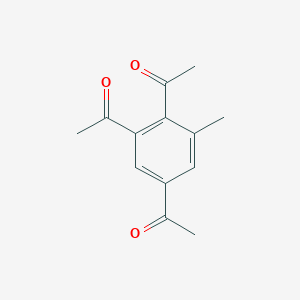
![Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11743343.png)
![N,N-dimethyl-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11743344.png)
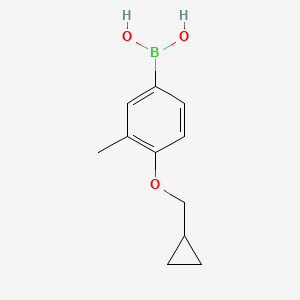

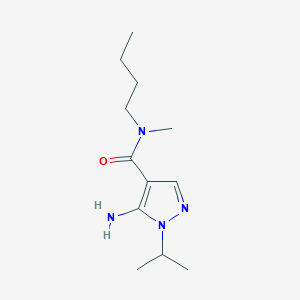
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
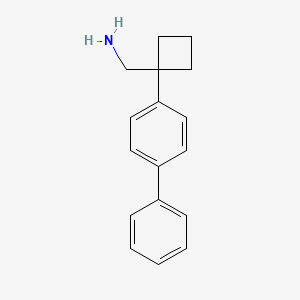
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743386.png)
